molecular formula C8H14O B6189587 (3Z)-cyclooct-3-en-1-ol CAS No. 128483-46-5

(3Z)-cyclooct-3-en-1-ol

Cat. No. B6189587
CAS RN: 128483-46-5
M. Wt: 126.2
InChI Key:
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Description

(3Z)-Cyclooct-3-en-1-ol, commonly referred to as 3Z-Cyclooctanol, is a naturally occurring molecule found in various organisms and plants. It is a cyclic monoterpene alcohol that is used in many applications, including as a synthetic intermediate and as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of 3Z-Cyclooctanol is not fully understood. However, it is believed that the molecule binds to certain receptors in the body, which results in a change in the activity of those receptors. This can lead to a variety of physiological and biochemical effects, depending on the target receptor.
Biochemical and Physiological Effects
3Z-Cyclooctanol has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and anti-cancer properties. In addition, it has been shown to have a positive effect on the cardiovascular system, as well as on the immune system. It has also been shown to have an effect on the central nervous system, as well as on the endocrine system.

Advantages and Limitations for Lab Experiments

3Z-Cyclooctanol has several advantages and limitations for lab experiments. One of the advantages is that it is a relatively inexpensive molecule to synthesize. In addition, it is a relatively stable molecule, making it suitable for use in a variety of experiments. However, it is also a relatively small molecule, making it difficult to work with in some experiments.

Future Directions

The potential future directions for 3Z-Cyclooctanol are numerous. One potential direction is to further explore its anti-inflammatory, antifungal, and anti-cancer properties. In addition, further research could be done on its potential uses in the synthesis of pharmaceuticals and polymers. Furthermore, further research could be done on its potential effects on the cardiovascular and immune systems, as well as on its potential effects on the central nervous system and endocrine system. Finally, further research could be done on its potential uses as an intermediate in the synthesis of other organic molecules.

Synthesis Methods

3Z-Cyclooctanol can be synthesized through a variety of methods. One of the most common methods is the Wittig reaction, which involves the reaction of a phosphonium salt with an aldehyde or ketone. This reaction results in the formation of a cyclic alcohol. Another method for the synthesis of 3Z-Cyclooctanol is the hydroformylation of an alkyne. This reaction involves the reaction of an alkyne with carbon monoxide and hydrogen to form a cyclic alcohol.

Scientific Research Applications

3Z-Cyclooctanol has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as cyclic ethers, lactones, and cyclic ketones. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. In addition, 3Z-Cyclooctanol has been used in the synthesis of polymers and other materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3Z)-cyclooct-3-en-1-ol involves a series of reactions starting from commercially available starting materials. The key steps include the synthesis of cyclooctene, followed by the addition of a hydroxyl group to the double bond, and finally, the isomerization of the resulting alcohol to obtain the desired (3Z)-cyclooct-3-en-1-ol.", "Starting Materials": [ "1,5-cyclooctadiene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Acetic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of cyclooctene", "1.1 Heat 1,5-cyclooctadiene with sodium borohydride in methanol under reflux for 24 hours.", "1.2 Cool the reaction mixture and add hydrochloric acid to acidify the solution.", "1.3 Extract the product with diethyl ether and dry over sodium sulfate.", "1.4 Distill the ether to obtain pure cyclooctene.", "Step 2: Addition of hydroxyl group to the double bond", "2.1 Dissolve cyclooctene in acetic acid and add sodium bicarbonate.", "2.2 Add hydrogen peroxide dropwise to the solution while stirring.", "2.3 Allow the reaction to proceed for 24 hours at room temperature.", "2.4 Extract the product with diethyl ether and dry over sodium sulfate.", "2.5 Distill the ether to obtain pure cyclooctene-1,2-diol.", "Step 3: Isomerization of cyclooctene-1,2-diol to (3Z)-cyclooct-3-en-1-ol", "3.1 Dissolve cyclooctene-1,2-diol in water and add sodium hydroxide.", "3.2 Heat the solution under reflux for 24 hours.", "3.3 Acidify the solution with hydrochloric acid and extract the product with diethyl ether.", "3.4 Dry the ether over sodium sulfate and distill to obtain pure (3Z)-cyclooct-3-en-1-ol." ] }

CAS RN

128483-46-5

Molecular Formula

C8H14O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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